Sarcosine

Descripción

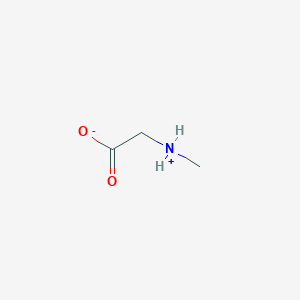

Structure

3D Structure

Propiedades

IUPAC Name |

2-(methylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYKKLYZXJSNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Record name | SARCOSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25951-24-0, Array, 61791-59-1 (hydrochloride salts) | |

| Record name | Glycine, N-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25951-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cocoyl sarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1047025 | |

| Record name | N-Methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent crystals or powder. Has a sweetish taste. (NTP, 1992), Deliquescent solid; [Merck Index] Cream-colored hygroscopic solid; [NTP] White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid | |

| Record name | SARCOSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sarcosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sarcosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.6 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 61 °F (NTP, 1992), 300.0 mg/mL | |

| Record name | SID57264366 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | SARCOSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sarcosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000017 [mmHg] | |

| Record name | Sarcosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

107-97-1, 25951-24-0, 68411-97-2 | |

| Record name | SARCOSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sarcosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polysarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025951240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cocoyl sarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarcosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC118114 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sarcosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polysarcosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SARCOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z711V88R5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sarcosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

406 °F (Decomposes) (NTP, 1992), 208 °C | |

| Record name | SARCOSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sarcosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Sarcosine's Central Role in One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcosine (B1681465) (N-methylglycine), a derivative of the amino acid glycine (B1666218), has emerged as a critical node in the intricate network of one-carbon (1C) metabolism. While historically viewed as a simple metabolic intermediate, recent research has illuminated its significant role in various physiological and pathological processes, most notably in cancer progression, particularly prostate cancer. This technical guide provides an in-depth exploration of this compound's position within 1C metabolism, detailing the enzymatic pathways governing its synthesis and degradation, its impact on cellular methylation potential, and its implications as a biomarker and therapeutic target. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this oncometabolite.

Core Concepts: this compound in the One-Carbon Network

One-carbon metabolism is a series of interconnected pathways that mediate the transfer of one-carbon units, essential for the biosynthesis of nucleotides, amino acids, and for methylation reactions that regulate gene expression and protein function. This compound metabolism is intimately linked to two key cycles within this network: the folate cycle and the methionine cycle.

This compound is primarily generated through two distinct pathways:

-

From Glycine: The enzyme Glycine N-methyltransferase (GNMT) catalyzes the methylation of glycine using S-adenosylmethionine (SAM) as the methyl donor, producing this compound and S-adenosylhomocysteine (SAH).[1]

-

From Choline (B1196258) Catabolism: The breakdown of choline produces dimethylglycine (DMG), which is then demethylated by dimethylglycine dehydrogenase (DMGDH) to yield this compound.[2]

Conversely, this compound is catabolized back to glycine by the mitochondrial enzyme this compound dehydrogenase (SARDH), a flavoprotein that links to the electron transport chain.[3] This reaction is a key point of regulation and its dysregulation is implicated in disease.

The balance of these enzymatic activities dictates the intracellular concentration of this compound, which in turn can influence the cellular methylation potential by affecting the SAM/SAH ratio. An elevated SAM/SAH ratio is indicative of a higher capacity for methylation reactions.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound metabolism, providing a valuable resource for comparative analysis.

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Organism/Source | Substrate | Km | Vmax | kcat | Notes |

| Glycine N-methyltransferase (GNMT) | Human (recombinant) | S-adenosylmethionine | 281 µM[4] | - | Increased kcat compared to rat and mouse[5][6] | Exhibits sigmoidal kinetics with respect to SAM[3][7] |

| Human (recombinant) | Glycine | 12.2 µM[4] | - | - | - | |

| Rat (recombinant) | S-adenosylmethionine | 100 µM[6] | 4000 µ/hr[6] | - | Inhibited by SAH (Ki = 35 µM)[6] | |

| This compound Dehydrogenase (SARDH) | Rat Liver | This compound | 0.5 mM | 16 mmol/hr/mg protein | - | Competitively inhibited by methoxyacetic acid (Ki = 0.26 mM) |

| Dimethylglycine Dehydrogenase (DMGDH) | Human (recombinant) | N,N-dimethylglycine | Km1 = 0.039 ± 0.010 mM, Km2 = 15.4 ± 1.2 mM | - | - | Exhibits two Km values[8] |

| Rat Liver | Dimethylglycine | 0.05 mM (high-affinity site) | - | - | Shows non-saturable kinetics[9] |

Table 2: Concentration of this compound in Biological Samples

| Sample Type | Condition | Concentration (mean ± SD or range) | Method | Reference |

| Human Serum | Healthy Controls | 1.7 - 4.8 µmol/L | GC-MS | [10] |

| Prostate Cancer | 2.8 - 20.1 µmol/L | GC-MS | [10] | |

| Healthy Controls | 3.0 ± 2.0 ng/mL | Fluorometric assay | [11] | |

| Benign Prostatic Hyperplasia (BPH) | 9.0 ± 1.0 ng/mL | Fluorometric assay | [11] | |

| Newly Diagnosed Prostate Cancer | 21.02 ± 2.0 ng/mL | Fluorometric assay | [11] | |

| Human Urine | Healthy Controls | 6.0 ± 2.0 ng/mL | Fluorometric assay | [11] |

| Benign Prostatic Hyperplasia (BPH) | 8.0 ± 1.0 ng/mL | Fluorometric assay | [11] | |

| Newly Diagnosed Prostate Cancer | 15.0 ± 2.0 ng/mL | Fluorometric assay | [11] | |

| Healthy Subjects | 1.43 ± 1.31 µM | Enzyme-coupled colorimetric assay | [12] | |

| Prostate Cancer Patients | 12.70 ± 3.29 µM | Enzyme-coupled colorimetric assay | [12] | |

| Control Participants | 0.47 ± 0.06 nmol/ml | ELISA | [13] | |

| Prostate Cancer Participants | 4.30 ± 0.11 nmol/ml | ELISA | [13] | |

| Prostate Cancer Cell Lines | PC-3 (untreated) | ~0.43 nmol/mg of tumor tissue | Not specified | [14] |

| PC-3 (this compound treated) | ~0.65 nmol/mg of tumor tissue | Not specified | [14] | |

| LNCaP (untreated) | ~0.19 nmol/mg of tumor tissue | Not specified | [14] | |

| LNCaP (this compound treated) | ~0.33 nmol/mg of tumor tissue | Not specified | [14] | |

| PC-3 (treated with 10 µM this compound) | 270 nM | Ion-exchange liquid chromatography | [2] | |

| PC-3 (treated with 1,500 µM this compound) | 106 µM | Ion-exchange liquid chromatography | [2] |

Signaling Pathways and Regulatory Networks

The expression and activity of the enzymes involved in this compound metabolism are tightly regulated. A key regulator of GNMT expression in prostate cancer is the Androgen Receptor (AR). Androgen binding to the AR leads to its translocation to the nucleus where it binds to an Androgen Response Element (ARE) located within the first exon of the GNMT gene, thereby upregulating its transcription.[12][15][16][17][18] This direct transcriptional control links androgen signaling, a critical driver of prostate cancer, to the production of this compound.

Figure 1. Androgen Receptor-mediated regulation of GNMT expression and this compound synthesis.

The metabolic flux through the this compound pathway is also influenced by the availability of substrates and cofactors, as well as by allosteric regulation of the enzymes. For instance, GNMT is inhibited by 5-methyltetrahydrofolate (5-MTHF), a key intermediate in the folate cycle, linking the methionine and folate cycles.[3]

Figure 2. Core enzymatic reactions of this compound metabolism within the cell.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's role in one-carbon metabolism.

Quantification of this compound, SAM, and SAH by LC-MS/MS

This protocol is adapted for the simultaneous quantification of this compound, S-adenosylmethionine (SAM), and S-adenosylhomocysteine (SAH) in biological samples.

a. Sample Preparation (from Plasma/Serum)

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) containing internal standards (e.g., d3-Sarcosine, d3-SAM, d5-SAH).

-

Vortex for 30 seconds to precipitate proteins.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining debris.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

b. Sample Preparation (from Tissue)

-

Weigh approximately 20-30 mg of frozen tissue.

-

Homogenize the tissue in 1 mL of ice-cold 80% methanol containing internal standards using a bead beater or similar homogenizer.

-

Follow steps 3-8 from the plasma/serum preparation protocol.

c. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention and separation of these polar analytes.

-

Mobile Phase A: Acetonitrile with 0.1% formic acid.

-

Mobile Phase B: Water with 0.1% formic acid.

-

Gradient: A gradient from high organic to high aqueous is typically used. An example gradient:

-

0-1 min: 95% A

-

1-5 min: Linear gradient to 50% A

-

5-6 min: Hold at 50% A

-

6-7 min: Return to 95% A

-

7-10 min: Re-equilibration at 95% A

-

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion (Q1) m/z 90.1 -> Product ion (Q3) m/z 44.1

-

d3-Sarcosine: Precursor ion (Q1) m/z 93.1 -> Product ion (Q3) m/z 46.1

-

SAM: Precursor ion (Q1) m/z 399.1 -> Product ion (Q3) m/z 250.1

-

d3-SAM: Precursor ion (Q1) m/z 402.1 -> Product ion (Q3) m/z 250.1

-

SAH: Precursor ion (Q1) m/z 385.1 -> Product ion (Q3) m/z 136.1

-

d5-SAH: Precursor ion (Q1) m/z 390.1 -> Product ion (Q3) m/z 136.1

-

-

Data Analysis: Quantify analytes by constructing a standard curve using known concentrations of analytical standards and their corresponding internal standards.

-

Figure 3. Experimental workflow for LC-MS/MS-based quantification of this compound and related metabolites.

shRNA-Mediated Knockdown of GNMT and SARDH

This protocol describes a general procedure for the stable knockdown of gene expression in cancer cell lines using lentiviral-mediated shRNA delivery.[1][9][19][20][21]

a. Lentiviral Production

-

Co-transfect HEK293T cells with the shRNA-containing plasmid (targeting GNMT or SARDH, or a non-targeting control) and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

-

Incubate the cells for 48-72 hours.

-

Collect the cell culture supernatant containing the lentiviral particles.

-

Filter the supernatant through a 0.45 µm filter to remove cellular debris.

-

Concentrate the viral particles by ultracentrifugation or using a commercially available concentration reagent.

b. Transduction of Target Cells

-

Plate the target cancer cells (e.g., LNCaP, PC-3) at a suitable density.

-

Add the concentrated lentivirus to the cells in the presence of polybrene (to enhance transduction efficiency).

-

Incubate for 24-48 hours.

-

Replace the virus-containing medium with fresh growth medium.

c. Selection and Validation

-

If the shRNA vector contains a selection marker (e.g., puromycin (B1679871) resistance), add the appropriate selection agent to the culture medium to select for successfully transduced cells.

-

Expand the resistant cells to establish a stable knockdown cell line.

-

Validate the knockdown efficiency at both the mRNA level (by qRT-PCR) and the protein level (by Western blotting).

Enzyme Activity Assays

a. Glycine N-Methyltransferase (GNMT) Activity Assay

This is a spectrophotometric assay that couples the production of SAH to the deamination of adenosine (B11128).

-

Prepare a reaction mixture containing potassium phosphate (B84403) buffer (pH 7.2), S-adenosyl-L-homocysteine hydrolase, and adenosine deaminase.

-

Add glycine and SAM to the reaction mixture.

-

Initiate the reaction by adding the cell lysate or purified GNMT.

-

Monitor the decrease in absorbance at 265 nm, which corresponds to the conversion of adenosine to inosine.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of adenosine.

b. This compound Dehydrogenase (SARDH) Activity Assay

This is a colorimetric assay that measures the reduction of a tetrazolium salt.

-

Prepare a reaction mixture containing potassium phosphate buffer (pH 7.5), Triton X-100, phenazine (B1670421) methosulfate (PMS), and nitro blue tetrazolium (NBT).

-

Add this compound to the reaction mixture.

-

Initiate the reaction by adding the mitochondrial fraction of a cell lysate or purified SARDH.

-

Incubate at 37°C.

-

Stop the reaction with hydrochloric acid.

-

Measure the absorbance at 570 nm, which corresponds to the formation of diformazan.

-

Calculate the enzyme activity based on a standard curve.

Conclusion and Future Directions

This compound's intricate involvement in one-carbon metabolism, particularly its connection to methylation and cancer progression, has established it as a metabolite of significant interest. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into its precise roles in health and disease. Future research should focus on elucidating the complex regulatory networks that control this compound homeostasis, exploring its potential as a therapeutic target, and validating its utility as a robust biomarker in a clinical setting. A deeper understanding of this compound's metabolic functions will undoubtedly open new avenues for the diagnosis and treatment of a range of diseases, including and beyond prostate cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structure, function and physiological role of glycine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Glycine N-methyltransferases: a comparison of the crystal structures and kinetic properties of recombinant human, mouse and rat enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. repository.lsu.edu [repository.lsu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Molecular basis of dimethylglycine dehydrogenase deficiency associated with pathogenic variant H109R - PMC [pmc.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Plasma this compound does not distinguish early and advanced stages of prostate cancer [scielo.org.za]

- 11. brieflands.com [brieflands.com]

- 12. Androgen response element of the glycine N-methyltransferase gene is located in the coding region of its first exon - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medicinearticle.com [medicinearticle.com]

- 14. This compound Up-Regulates Expression of Genes Involved in Cell Cycle Progression of Metastatic Models of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterisation of the androgen regulation of glycine N-methyltransferase in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Androgen response element of the glycine N-methyltransferase gene is located in the coding region of its first exon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. portlandpress.com [portlandpress.com]

- 18. Characterisation of the androgen regulation of glycine N-methyltransferase in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]

- 21. shRNA Knockdown. [bio-protocol.org]

The Biological Functions of N-Methylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylglycine, more commonly known as sarcosine (B1681465), is an endogenous N-methylated amino acid that has garnered significant scientific interest due to its diverse and critical roles in human physiology and pathology. Initially recognized as an intermediate in one-carbon metabolism, recent research has illuminated its function as a key modulator of glutamatergic neurotransmission and its potential as a biomarker and therapeutic target in oncology, particularly in prostate cancer. This technical guide provides a comprehensive overview of the core biological functions of this compound, detailing its metabolic pathways, its interactions with key protein targets, and its implications in disease. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key pathways involving N-methylglycine.

Introduction

This compound (N-methylglycine) is a naturally occurring amino acid derivative found in various biological tissues and is an intermediate in the metabolism of choline (B1196258) to glycine (B1666218).[1] Its biological significance extends beyond its metabolic role, as it has been identified as a competitive inhibitor of the type I glycine transporter (GlyT1) and a co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[2] These interactions position this compound as a critical modulator of neuronal activity, with implications for neuropsychiatric disorders such as schizophrenia.[3] Furthermore, emerging evidence has implicated elevated this compound levels in the progression of certain cancers, most notably prostate cancer, highlighting its potential as a biomarker and a target for therapeutic intervention.[4] This guide aims to provide an in-depth technical examination of the multifaceted biological functions of N-methylglycine.

Metabolism of N-Methylglycine

This compound metabolism is intricately linked to one-carbon metabolism, a fundamental process for the synthesis of nucleotides, amino acids, and for methylation reactions. The synthesis and degradation of this compound are primarily governed by two key enzymes: glycine N-methyltransferase (GNMT) and this compound dehydrogenase (SARDH).

-

Synthesis: this compound is synthesized from glycine via the transfer of a methyl group from S-adenosylmethionine (SAM), a reaction catalyzed by glycine N-methyltransferase (GNMT) . This process also yields S-adenosylhomocysteine (SAH).[5]

-

Degradation: The breakdown of this compound back to glycine is catalyzed by the mitochondrial enzyme This compound dehydrogenase (SARDH) . This oxidative demethylation reaction produces glycine, formaldehyde, and hydrogen peroxide.[6] The reaction can proceed in the presence or absence of tetrahydrofolate (THF). When THF is present, it acts as a one-carbon acceptor, forming 5,10-methylenetetrahydrofolate.[6]

This compound can also be formed from the demethylation of dimethylglycine by dimethylglycine dehydrogenase.[7]

Role in Neurotransmission

This compound plays a significant role in the central nervous system by modulating glutamatergic neurotransmission through its interaction with the glycine transporter GlyT1 and the NMDA receptor.

Inhibition of Glycine Transporter 1 (GlyT1)

GlyT1 is a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration.[8] this compound acts as a competitive inhibitor of GlyT1.[2] By blocking GlyT1, this compound increases the synaptic availability of glycine.[8]

Co-agonist Activity at the NMDA Receptor

The NMDA receptor, a key player in synaptic plasticity, learning, and memory, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for its activation.[9] this compound itself can act as a co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor.[2] The increased synaptic glycine concentration resulting from GlyT1 inhibition, coupled with the direct co-agonist activity of this compound, leads to enhanced NMDA receptor function.[2] This potentiation of NMDA receptor signaling is the basis for the therapeutic potential of this compound in conditions associated with NMDA receptor hypofunction, such as schizophrenia.[3]

Role in Cancer

Elevated levels of this compound have been identified as a hallmark of prostate cancer progression.[4] Metabolomic studies have revealed that this compound concentrations are significantly increased in metastatic prostate cancer compared to localized tumors and benign prostate tissue.[10]

Oncometabolite Activity

The addition of exogenous this compound to benign prostate epithelial cells has been shown to induce an invasive phenotype, suggesting a direct role for this compound in promoting cancer progression.[10] The mechanisms underlying this oncometabolite activity are under active investigation but may involve the regulation of gene expression related to cell invasion and migration. For instance, this compound has been shown to induce a dose-dependent upregulation of HER2/neu mRNA in androgen-dependent prostate cancer cells.[11]

Biomarker Potential

The differential expression of this compound in cancerous versus non-cancerous prostate tissue, as well as its detectability in urine, has positioned it as a promising non-invasive biomarker for the diagnosis and prognosis of prostate cancer.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological functions of N-methylglycine.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate/Inhibitor | Parameter | Value | Organism/Tissue | Reference(s) |

| This compound Dehydrogenase (SARDH) | This compound | K_m_ | 0.5 mM | Rat Liver | [6] |

| V_max_ | 16 mmol/hr/mg protein | Rat Liver | [6] | ||

| Methoxyacetic acid | K_i_ | 0.26 mM | Rat Liver | [6] | |

| Glycine N-methyltransferase (GNMT) | S-Adenosylmethionine | K_m_ | 200.0 ± 13 µM | Rabbit Liver | [14] |

| Glycine | K_m_ | 1.0 ± 0.2 mM | Rabbit Liver | [14] | |

| S-adenosylhomocysteine (SAH) | K_i_ | 35 - 80 µM | Mammalian Liver | [1] | |

| k_cat_ | 27.0 min⁻¹ (at 30°C, pH 7.2) | Rat Liver | [5] | ||

| k_cat_ | 174.5 ± 23.2 min⁻¹ (at 37°C, neutral pH) | Rat Liver | [5] |

Table 2: Receptor Interaction and Cellular Effects

| Target/Process | Parameter | Value | Cell/Tissue Type | Reference(s) |

| Glycine Transporter 1 (GlyT1) | IC_50_ | 190 µM | Rat Forebrain Membranes | [15] |

| NMDA Receptor | EC_50_ | 26 ± 3 µM | Cultured Embryonic Mouse Hippocampal Neurons | [2] |

| Prostate Cancer Cell Invasion | Dose | 25, 50, 100 µM | LNCaP cells | [11] |

| HER2/neu mRNA Upregulation | Dose | 50 µM (strongest effect) | LNCaP cells | [11] |

Table 3: this compound Concentrations in Biological Fluids

| Condition | Fluid | Concentration (Mean ± SD) | Reference(s) |

| Healthy Controls | Serum | 1.4 ± 0.6 µM | [16] |

| Serum | 3.0 ± 2.0 ng/mL | [17] | |

| Urine | 6.0 ± 2.0 ng/mL | [17] | |

| Benign Prostatic Hyperplasia (BPH) | Serum | 9.0 ± 1.0 ng/mL | [17] |

| Urine | 8.0 ± 1.0 ng/mL | [17] | |

| Prostate Cancer (PCa) | Serum | 21.02 ± 2.0 ng/mL | [17] |

| Urine | 15.0 ± 2.0 ng/mL | [17] | |

| Urine | 12.70 ± 3.29 µM | [11] |

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of N-methylglycine.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method allows for the sensitive and specific quantification of this compound in biological samples. The protocol involves the derivatization of this compound to increase its volatility, followed by separation using gas chromatography and detection by mass spectrometry.

Methodology Overview:

-

Sample Preparation: Urine samples are centrifuged to remove particulate matter. An internal standard (e.g., [methyl-D3]-sarcosine) is added to the supernatant.

-

Derivatization: The sample is subjected to a derivatization reaction to convert this compound into a more volatile compound. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Microwave-assisted derivatization can be employed to accelerate the reaction.[18]

-

GC-MS Analysis: The derivatized sample is injected into a GC-MS system.

-

Gas Chromatography: Separation is typically achieved on a capillary column (e.g., Rxi®-5Sil MS). A temperature gradient is used to elute the analytes.[19]

-

Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[19]

-

-

Quantification: The concentration of this compound is determined by comparing the peak area of the this compound derivative to that of the internal standard, using a calibration curve generated with known concentrations of this compound.

Whole-Cell Patch-Clamp Electrophysiology for GlyT1 Inhibition

Principle: This technique allows for the direct measurement of ion currents across the cell membrane, enabling the functional characterization of GlyT1 and the effects of its inhibitors.

Methodology Overview:

-

Cell Preparation: Neurons or cells expressing GlyT1 (e.g., cultured hippocampal neurons or transfected cell lines) are plated on coverslips.

-

Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, establishing electrical and diffusional continuity between the pipette interior and the cell cytoplasm.

-

Recording: The cell is voltage-clamped at a specific holding potential. Glycine-evoked currents are recorded in the absence and presence of this compound to determine its inhibitory effect on GlyT1. The reversal potential of the current can also be measured to confirm the ion selectivity.[20]

-

Data Analysis: The amplitude of the glycine-induced current before and after the application of this compound is compared to quantify the degree of inhibition.

Conclusion

N-methylglycine is a molecule of significant biological importance, with functions that span from fundamental metabolism to the modulation of complex neuronal signaling and the progression of cancer. Its role as a GlyT1 inhibitor and NMDA receptor co-agonist makes it a compelling target for the development of novel therapeutics for neuropsychiatric disorders. Concurrently, its association with prostate cancer progression underscores its potential as a valuable biomarker and a target for oncological therapies. The quantitative data and experimental methodologies presented in this guide provide a foundation for further research into the multifaceted roles of this compound, with the aim of translating these fundamental biological insights into clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The glycine transport inhibitor this compound is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycine transporter I inhibitor, N-methylglycine (this compound), added to antipsychotics for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound as a potential prostate cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Glycine N-Methyltransferase Case Study: Another Challenge for QM-cluster Models? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. Sarcosinemia | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The Glycine Transporter Type 1 Inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]this compound Potentiates NMDA Receptor-Mediated Responses In Vivo and Produces an Antipsychotic Profile in Rodent Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The Role of this compound Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. This compound as a potential prostate cancer biomarker--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Pharmacology and expression analysis of glycine transporter GlyT1 with [3H]-(N-[3-(4'-fluorophenyl)-3-(4'phenylphenoxy)propyl])this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. GC/MS-based metabolomic approach to validate the role of urinary this compound and target biomarkers for human prostate cancer by microwave-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Simultaneous determination of this compound and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Glycine Transport Inhibitor this compound Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Sarcosine Biosynthesis and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcosine (B1681465), also known as N-methylglycine, is a naturally occurring amino acid derivative found in various biological tissues.[1][2] It serves as a key intermediate and byproduct in the synthesis and degradation of glycine (B1666218).[1] Functionally, this compound is integral to one-carbon metabolism, a complex network of biochemical reactions essential for the synthesis of nucleotides, amino acids, and for cellular methylation processes.[1] Its metabolism is closely linked with the choline (B1196258) oxidation pathway and the folate cycle.[3]

In recent years, this compound has garnered significant attention from the scientific community, particularly for its role as a potential oncometabolite. Elevated levels of this compound have been identified in metastatic prostate cancer, suggesting its involvement in cancer progression and invasion.[4][5][6] Furthermore, dysregulation of its metabolic pathways is associated with the rare inborn error of metabolism known as sarcosinemia, a condition characterized by high concentrations of this compound in the blood and urine due to mutations in the this compound dehydrogenase gene.[7][8][9]

This technical guide provides a comprehensive overview of the core biosynthetic and degradation pathways of this compound, details the key enzymes involved, presents relevant quantitative data, and outlines standard experimental protocols for its study.

This compound Biosynthesis Pathways

This compound is primarily synthesized in mammals via two main pathways: the direct methylation of glycine and as an intermediate in the catabolism of choline.

Primary Pathway: Glycine N-Methyltransferase (GNMT)

The principal route for this compound synthesis is the direct methylation of glycine, a reaction catalyzed by the enzyme Glycine N-methyltransferase (GNMT).[4][6] In this reaction, S-adenosylmethionine (SAM) serves as the methyl group donor, transferring a methyl group to glycine to form this compound and S-adenosylhomocysteine (SAH).[4][10] This process is not only a source of this compound but also plays a crucial role in regulating the cellular ratio of SAM to SAH, which is critical for maintaining cellular methylation potential.[2][11]

Secondary Pathway: Choline Oxidation

This compound is also an intermediate product in the mitochondrial catabolism of choline.[3][12][13] This multi-step pathway begins with the oxidation of choline to betaine, which is then sequentially demethylated. The final demethylation step, which produces this compound, is the conversion of N,N-dimethylglycine (DMG) catalyzed by the mitochondrial flavoenzyme dimethylglycine dehydrogenase (DMGDH).[12][14] This reaction yields this compound and formaldehyde (B43269).[14]

This compound Degradation Pathway

The catabolism of this compound is a critical process for recycling it back to glycine and for contributing one-carbon units to cellular metabolism.

This compound Dehydrogenase (SARDH)

The primary enzyme responsible for this compound degradation is this compound dehydrogenase (SARDH), also known as this compound:acceptor oxidoreductase.[7][15] This mitochondrial matrix enzyme catalyzes the oxidative demethylation of this compound to glycine.[7][16] The reaction is complex, involving a covalently bound Flavin Adenine Dinucleotide (FAD) cofactor.[7] The methyl group removed from this compound is transferred to the folate coenzyme tetrahydrofolate (THF), resulting in the formation of 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[17] This product is a vital one-carbon donor for various biosynthetic pathways, including the synthesis of thymidylate for DNA production. In the absence of THF, formaldehyde is produced.[17]

Pipecolic Acid Oxidase (PIPOX)

In addition to SARDH, L-pipecolic acid oxidase (PIPOX) has also been reported to metabolize this compound, contributing to its breakdown back to glycine.[4]

Key Enzymes and Quantitative Data

The kinetics and concentrations of enzymes and metabolites in the this compound pathways are crucial for understanding their regulation and function.

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Gene | Cellular Location | Cofactor(s) | Function | Citations |

| Glycine N-Methyltransferase | GNMT | Cytosol | S-adenosylmethionine (SAM) | Synthesizes this compound from glycine | [2][4] |

| Dimethylglycine Dehydrogenase | DMGDH | Mitochondrial Matrix | FAD, Folate | Synthesizes this compound from dimethylglycine | [12][18] |

| This compound Dehydrogenase | SARDH | Mitochondrial Matrix | FAD, Tetrahydrofolate (THF) | Degrades this compound to glycine | [7][12][16] |

| L-Pipecolic Acid Oxidase | PIPOX | Peroxisomes | FAD | Degrades this compound to glycine | [4] |

Table 2: Quantitative Data on this compound Metabolism

| Parameter | Enzyme | Value | Organism/Condition | Citations |

| Km for this compound | This compound Dehydrogenase (SARDH) | 0.5 mM | Rat Liver | [17] |

| Ki for Methoxyacetic acid | This compound Dehydrogenase (SARDH) | 0.26 mM | Rat Liver | [17] |

| Km for Dimethylglycine | Dimethylglycine Dehydrogenase (DMGDH) | 0.05 mM (high-affinity site) | Rat Liver | [17] |

| Serum this compound Concentration | - | 1.4 ± 0.6 µM | Normal Human Subjects | [1] |

Experimental Protocols

Studying this compound metabolism requires a combination of metabolomic, enzymatic, and molecular biology techniques.

Measurement of this compound by Mass Spectrometry

A common method for quantifying this compound in biological samples (e.g., urine, plasma, tissue extracts) is through liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[5]

General Protocol Outline (LC-MS):

-

Sample Preparation: Homogenize tissue samples or precipitate proteins from plasma/urine using a cold solvent like methanol (B129727) or acetonitrile. Centrifuge to pellet debris and collect the supernatant.

-

Derivatization (Optional but common for GC-MS): For improved chromatographic separation and ionization, metabolites may be derivatized.

-

Chromatographic Separation: Inject the extracted metabolites onto a suitable LC column (e.g., a HILIC or reversed-phase column) to separate this compound from other metabolites.

-

Mass Spectrometry Detection: Analyze the eluent using a mass spectrometer, typically in multiple reaction monitoring (MRM) mode for targeted quantification. A stable isotope-labeled internal standard (e.g., d3-sarcosine) is used for accurate quantification.

-

Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

This compound Dehydrogenase (SARDH) Activity Assay

Enzyme activity can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor.

General Protocol Outline:

-

Enzyme Source: Isolate mitochondria from tissue homogenates (e.g., rat liver) by differential centrifugation. Solubilize mitochondrial proteins using a suitable detergent.

-

Reaction Mixture: Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5) containing this compound (substrate), phenazine (B1670421) methosulfate (PMS; intermediate electron carrier), and an electron acceptor like 2,6-dichlorophenolindophenol (DCPIP).

-

Initiate Reaction: Add the mitochondrial extract to the reaction mixture to start the reaction.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance of DCPIP at 600 nm. The rate of reduction of DCPIP is proportional to the SARDH activity.

-

Calculation: Calculate enzyme activity based on the molar extinction coefficient of DCPIP. One unit of activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute.

Investigating Pathway Regulation using RNA Interference

RNA interference (RNAi) is used to knock down the expression of specific enzymes to study their impact on this compound levels and cellular phenotypes.[4][5]

Clinical and Research Significance

Role in Prostate Cancer

Metabolomic profiling studies have identified this compound as a metabolite that is significantly elevated during the progression of prostate cancer to its metastatic state.[4][5] The addition of this compound to benign prostate cells has been shown to induce an invasive phenotype, suggesting it is not just a biomarker but an active participant in cancer progression.[4] Consequently, enzymes in the this compound pathway, such as GNMT and SARDH, are being explored as potential therapeutic targets for advanced prostate cancer.[4][5]

Sarcosinemia

Sarcosinemia is an autosomal recessive disorder caused by mutations in the SARDH gene, leading to a deficiency in this compound dehydrogenase activity.[7][8] This enzymatic block results in the accumulation of this compound in the blood and urine.[9] While many individuals with sarcosinemia are asymptomatic, the condition has been associated in some cases with a range of neurological and developmental issues.[9][19] The condition can also arise from severe folate deficiency, as tetrahydrofolate is a necessary cofactor for the SARDH reaction.[20][21]

Conclusion

The biosynthesis and degradation of this compound are elegantly regulated processes central to one-carbon metabolism. The pathways are governed by a few key enzymes, with GNMT controlling its primary synthesis and SARDH its primary degradation. The close relationship of these pathways with the folate and methionine cycles underscores the interconnectedness of cellular metabolism. The emerging role of this compound as an oncometabolite in prostate cancer has transformed it from a simple metabolic intermediate into a molecule of significant clinical interest. A thorough understanding of these pathways, supported by robust experimental methodologies, is essential for researchers and drug developers aiming to exploit this metabolic node for diagnostic and therapeutic purposes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. hmdb.ca [hmdb.ca]

- 3. bevital.no [bevital.no]

- 4. The Role of this compound Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolomic Profiles Delineate Potential Role for this compound in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. Mutations in the this compound dehydrogenase gene in patients with sarcosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sarcosinemia | About the Disease | GARD [rarediseases.info.nih.gov]

- 10. Characterization of Glycine this compound N-Methyltransferase and this compound Dimethylglycine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 12. Structure and analysis of the human dimethylglycine dehydrogenase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dimethylglycine dehydrogenase - Wikipedia [en.wikipedia.org]

- 15. This compound dehydrogenase - Creative Enzymes [creative-enzymes.com]

- 16. genecards.org [genecards.org]

- 17. Enzymatic properties of dimethylglycine dehydrogenase and this compound dehydrogenase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. genecards.org [genecards.org]

- 19. Sarcosinemia: Causes, Signs, and Treatment Options [medicoverhospitals.in]

- 20. Sarcosinemia | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Folic acid dependent hypersarcosinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Sarcosine Dehydrogenase (SARDH) in Sarcosine Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sarcosine (B1681465) dehydrogenase (SARDH) is a critical mitochondrial flavoenzyme that plays a central role in one-carbon metabolism by catalyzing the oxidative demethylation of this compound (N-methylglycine) to glycine (B1666218). This reaction is a key step in the breakdown of choline (B1196258) and also links to folate metabolism. Dysregulation of SARDH activity and expression is implicated in the metabolic disorder sarcosinemia and has been increasingly identified as a significant factor in the progression of various cancers, including prostate, colorectal, and renal cell carcinoma. Its role as a tumor suppressor in some contexts and its modulation of cellular invasion make it a compelling target for therapeutic intervention. This document provides a comprehensive overview of SARDH, detailing its biochemical properties, its position in metabolic pathways, quantitative kinetic data, and its clinical significance. Furthermore, it supplies detailed experimental protocols for its study and outlines its potential as a drug target.

Biochemical Properties and Function of SARDH

SARDH is an enzyme localized to the inner mitochondrial matrix.[1][2] It belongs to the family of oxidoreductases and is functionally dependent on a covalently bound Flavin Adenine Dinucleotide (FAD) cofactor.[3] The enzyme catalyzes the conversion of this compound to glycine and formaldehyde (B43269).[4][5] The electrons generated during this oxidation are passed to the electron transport chain via the electron-transferring flavoprotein (ETF).[3][6]

Reaction Catalyzed by SARDH: this compound + H₂O + Acceptor ⇌ Glycine + Formaldehyde + Reduced Acceptor[6]

The formaldehyde produced can be converted to 5,10-methylenetetrahydrofolate, linking this compound catabolism directly to folate-mediated one-carbon metabolism, which is essential for the synthesis of nucleotides and other critical biomolecules.[7]

Table 1: Key Properties of Human this compound Dehydrogenase (SARDH)

| Property | Description | References |

| Gene Name | SARDH | [1][2] |

| Aliases | SDH, DMGDHL1, BPR-2 | [2][8] |

| Chromosomal Location | 9q34.2 | [2][8] |

| Cellular Localization | Mitochondrial Matrix | [1][8][9] |

| Protein Size | 918 amino acids | [2] |

| Molecular Mass | ~101 kDa | [2][10] |

| Cofactor | Flavin Adenine Dinucleotide (FAD) | [3][5][11] |

| EC Number | 1.5.8.3 (formerly 1.5.99.1) | [11] |

| Associated Disease | Sarcosinemia | [3][4][5] |

The this compound Metabolic Pathway

This compound metabolism is an integral part of cellular methylation and one-carbon unit transfer. This compound can be generated from two primary routes: the demethylation of dimethylglycine (a product of choline metabolism) by dimethylglycine dehydrogenase (DMGDH), or the methylation of glycine by glycine N-methyltransferase (GNMT), a reaction that consumes S-adenosylmethionine (SAM).[4][12][13] SARDH is the primary enzyme responsible for this compound degradation, converting it back to glycine.[4][12] This creates a metabolic cycle where the balance between GNMT and SARDH activities regulates intracellular pools of glycine, this compound, and SAM.

Enzyme Kinetics and Quantitative Data

Understanding the kinetic properties of SARDH is crucial for developing targeted inhibitors and for modeling metabolic flux. Studies on rat liver SARDH have provided key kinetic parameters.

Table 2: Kinetic Parameters of this compound Dehydrogenase

| Parameter | Value | Organism/Source | References |

| Km for this compound | 0.5 mM | Rat Liver | [7] |

| Apparent First-Order Rate Constant | 0.065 s⁻¹ (at 47.3 µM this compound) | Rat Liver | [7] |

| Normal Serum this compound Level | 1.4 ± 0.6 µM | Human | [14] |

| Inhibitor Ki (Methoxyacetic Acid) | 0.26 mM (Competitive) | Rat Liver | [7] |

Note: Kinetic data for human SARDH is less readily available in the literature, often relying on extrapolation from rodent models.

Clinical Significance of SARDH

Sarcosinemia

Sarcosinemia is a rare, autosomal recessive metabolic disorder characterized by elevated levels of this compound in the blood (hypersarcosinemia) and urine.[3][4] The condition is primarily caused by mutations in the SARDH gene, leading to deficient or absent SARDH enzyme activity.[1][4][15] While many individuals with sarcosinemia are asymptomatic, some cases have been associated with developmental delays, intellectual disabilities, and muscular abnormalities.[4][5] The clinical heterogeneity suggests that other genetic or environmental factors may influence the phenotype.[15]

Role in Cancer

The role of SARDH in cancer is complex and appears to be context-dependent.

-

Prostate Cancer: this compound has been investigated as a potential oncometabolite and biomarker for prostate cancer progression.[13] Studies have shown that the expression of SARDH, which degrades this compound, is often reduced in prostate tumors.[13] This reduction, coupled with an increase in the this compound-producing enzyme GNMT, leads to elevated this compound levels, which can promote cancer cell invasion.[13] SARDH has been shown to interact with TMEFF2, a tumor suppressor, to modulate this compound levels and inhibit invasion.[16][17]

-

Colorectal and Renal Cancer: In sporadic colorectal cancer (sCRC), SARDH has been identified as a novel tumor suppressor gene, with its expression frequently decreased at both transcriptional and translational levels.[1] Overexpression of SARDH in CRC cell lines inhibited proliferation, migration, and invasion.[1] Similarly, methylation and subsequent silencing of the SARDH gene have been found to be a significant prognostic factor for recurrence-free survival in patients with renal cell carcinoma.[1]

-

Gallbladder Cancer: Recent studies suggest SARDH may regulate the progression of gallbladder cancer through chemokine pathways, potentially interacting with C-X-C motif chemokine ligand 1 (CXCL1).[18]

Regulation of SARDH

The activity of SARDH is regulated at multiple levels, ensuring proper control over one-carbon metabolism.

-

Transcriptional Regulation: Epigenetic silencing via DNA methylation of the SARDH gene promoter is a key mechanism for its downregulation in cancers like renal cell carcinoma.[1]

-

Substrate-Level Regulation: In prostate cells, incubation with this compound has been shown to stimulate the expression of SARDH, suggesting a metabolic feedback loop to maintain homeostasis.[19]

-

Post-Translational Modification: While specific post-translational modifications of SARDH are not yet fully elucidated, like most mitochondrial enzymes, its activity could be modulated by mechanisms such as acetylation or phosphorylation.[11][20][21]

SARDH as a Therapeutic Target

Given its role in cancer progression, modulating SARDH activity presents a potential therapeutic strategy. In cancers where SARDH acts as a tumor suppressor and its expression is silenced (e.g., colorectal, renal), strategies to reactivate its expression could be beneficial. Conversely, in contexts where cancer cells might become dependent on the metabolic pathways linked to SARDH, inhibiting its activity could be a viable approach. The development of small molecule inhibitors or activators of SARDH is an active area of research in drug discovery.[22][23][]

Experimental Protocols

Protocol: Recombinant SARDH Expression and Purification

This protocol describes a general workflow for producing recombinant human SARDH in E. coli for use in biochemical assays.

References

- 1. SARDH this compound dehydrogenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. This compound dehydrogenase - Creative Enzymes [creative-enzymes.com]

- 4. Sarcosinemia | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Reactome | SARDH:FAD oxidatively demethylates SARC to Gly [reactome.org]

- 6. This compound dehydrogenase - Wikiwand [wikiwand.com]

- 7. Enzymatic properties of dimethylglycine dehydrogenase and this compound dehydrogenase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SARDH - Wikipedia [en.wikipedia.org]

- 9. SARDH - SARDH Interaction Summary | BioGRID [thebiogrid.org]

- 10. SARDH (human) [phosphosite.org]

- 11. uniprot.org [uniprot.org]

- 12. Expression of this compound metabolism-related proteins according to metastatic site in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of this compound Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 15. Mutations in the this compound dehydrogenase gene in patients with sarcosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gene - SARDH [maayanlab.cloud]

- 17. TMEFF2 and SARDH cooperate to modulate one-carbon metabolism and invasion of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Role and mechanism of this compound dehydrogenase in the progression of gallbladder cancer through chemokine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound is a prostate epigenetic modifier that elicits aberrant methylation patterns through the SAMe‐Dnmts axis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Post-transcriptional and post-translational regulations of drought and heat response in plants: a spider’s web of mechanisms [frontiersin.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. eurekaselect.com [eurekaselect.com]

An In-depth Technical Guide to Endogenous Sarcosine Levels in Human Tissues

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sarcosine (B1681465) (N-methylglycine) is a non-proteinogenic amino acid that serves as an intermediate in one-carbon metabolism, primarily in the conversion of choline (B1196258) to glycine (B1666218).[1][2] Recently, this compound has garnered significant attention as a potential oncometabolite, particularly in the context of prostate cancer progression.[3][4][5] Elevated levels of this compound have been observed in invasive and metastatic prostate cancer tissues and can be detected in urine, suggesting its potential as a biomarker for disease aggressiveness.[3][6] This technical guide provides a comprehensive overview of endogenous this compound levels in various human tissues, details the experimental protocols for its quantification, and illustrates the key metabolic and signaling pathways in which it is involved. The information is intended to support researchers and drug development professionals in designing and executing studies related to this compound metabolism and its role in disease.

Quantitative Levels of Endogenous this compound

The concentration of this compound varies significantly across different human tissues and biofluids and is notably altered in pathological states such as cancer. The following tables summarize quantitative data from key studies.

Table 1: this compound Levels in Human Prostate Tissues

| Tissue Type | Condition | Relative this compound Level (Normalized) | Key Findings & Reference |

| Prostate Tissue | Benign | Baseline | Significantly lower than cancerous tissues.[6][7] |

| Prostate Tissue | Clinically Localized Prostate Cancer (PCa) | ~1.5 - 2.0 fold increase vs. Benign | This compound levels are significantly elevated in localized PCa compared to benign adjacent tissue.[6] |

| Prostate Tissue | Metastatic Prostate Cancer | ~3.5 - 4.0 fold increase vs. Benign | The highest levels of this compound are observed in metastatic prostate cancer, indicating a strong correlation with disease progression.[3][6] |

| Prostate Tissue | Malignant vs. Non-malignant (matched pairs) | ~7% higher in malignant tissue | A study by Jentzmik et al. found a statistically significant but modest increase in this compound in malignant tissue compared to matched non-malignant tissue from the same patients.[4][7] |

Table 2: this compound Levels in Human Plasma and Serum

| Biofluid | Condition | Concentration (µM) | Key Findings & Reference |

| Plasma | Benign Prostatic Hyperplasia (BPH) | 0.9 (Median; Range: 0.6-1.4) | Used as a non-cancerous control group, showing baseline plasma levels.[8] |

| Plasma | Prostatic Intraepithelial Neoplasia (PIN) | 1.9 (Median; Range: 1.2-6.5) | Levels in this precancerous state were significantly higher than in BPH.[8] |

| Plasma | Prostate Cancer (PCa) | 2.0 (Median; Range: 1.3-3.3) | Plasma this compound was significantly elevated in PCa patients compared to the BPH group.[8] |

| Serum | Healthy/Normal | ~1.4 ± 0.6 | Represents the typical physiological concentration of this compound in the blood serum of healthy individuals.[9] |

Table 3: this compound Levels in Human Urine

| Sample Type | Condition | Concentration (µM) | Key Findings & Reference |

| Urine Sediments | Biopsy-Negative Controls | Lower Baseline | This compound levels in urine sediments are a key differentiator.[6] |

| Urine Sediments | Biopsy-Positive PCa | Significantly Elevated | This compound was found to have a cross-validated AUROC of 0.71 for distinguishing biopsy-positive patients from controls.[6] |

| Urine Supernatant | Healthy Subjects | 1.43 ± 1.31 | An enzyme-coupled colorimetric assay showed low baseline levels in healthy individuals.[10] |

| Urine Supernatant | Prostate Cancer (PCa) Patients | 12.70 ± 3.29 | The same study demonstrated a statistically significant increase in urinary this compound in PCa patients.[10] |

| Urine | Sarcosinemia Patient | 1,214 µmol/mmol of creatinine | In a rare metabolic disorder, urinary this compound levels can be extremely high.[11] |

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is challenging due to its low physiological concentrations and the presence of isobaric isomers like alanine.[12][13] Mass spectrometry-based methods are the gold standard for sensitive and specific detection.

Sample Preparation

A standardized protocol for metabolite extraction from frozen tissue is crucial for reproducibility.[14]

-

Homogenization : Weigh 50-150 mg of frozen tissue and place it into a pre-cooled 2 ml homogenization tube containing ceramic beads.[14]

-

Solvent Extraction : Add ice-cold extraction solvent. A common choice is a methanol-based solution. For example, add methanol (B129727) at a ratio of 6 µl/mg for liver/kidney or 3 µl/mg for other tissues.[14] Some protocols use a biphasic extraction with a chloroform/methanol/water mixture to separate polar and non-polar metabolites.[15][16]

-

Disruption : Homogenize the tissue using a bead-based homogenizer (e.g., three 20-second cycles at high speed), ensuring the sample is kept on ice between cycles to prevent degradation.[14][17]

-

Centrifugation : Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet proteins and cell debris.[17]

-

Supernatant Collection : Carefully collect the supernatant containing the polar metabolites (including this compound) into a new tube for analysis.[16]